Petroselaidic acid
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Overview
Description
Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a positional isomer of petroselinic acid, which is the cis-isomer. This compound is classified as a monounsaturated omega-12 fatty acid with the chemical formula C18H34O2. It is a white powder that is insoluble in water but soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Petroselaidic acid can be synthesized through the isomerization of petroselinic acid. This process involves the conversion of the cis-double bond in petroselinic acid to a trans-double bond, typically using catalysts such as palladium on carbon or other transition metal catalysts under hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is often obtained from vegetable oils that contain petroselinic acid. The oils undergo hydrolysis to release the fatty acids, followed by acidification and separation processes. The resulting petroselinic acid is then isomerized to this compound through catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Petroselaidic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: The double bond in this compound can be reduced to form stearic acid.
Substitution: The carboxyl group in this compound can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Stearic acid.
Substitution: Esters, amides
Scientific Research Applications
Petroselaidic acid has several applications in scientific research:
Chemistry: Used as a reference compound in the study of fatty acid isomerization and lipid chemistry.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants
Mechanism of Action
The mechanism of action of petroselaidic acid involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and desaturases, affecting the synthesis and breakdown of other fatty acids. This compound may also influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Petroselinic Acid: The cis-isomer of octadec-6-enoic acid.
Oleic Acid: A monounsaturated omega-9 fatty acid with a cis-double bond at the ninth carbon.
Elaidic Acid: The trans-isomer of oleic acid.
Comparison:
Petroselaidic Acid vs. Petroselinic Acid: this compound has a trans-double bond, while petroselinic acid has a cis-double bond. This difference affects their physical properties and reactivity.
This compound vs. Oleic Acid: Both are monounsaturated fatty acids, but this compound has a trans-double bond at the sixth carbon, while oleic acid has a cis-double bond at the ninth carbon.
This compound vs. Elaidic Acid: Both are trans-isomers, but this compound has the double bond at the sixth carbon, while elaidic acid has it at the ninth carbon
This compound’s unique position of the trans-double bond and its specific reactivity make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
4712-34-9 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI Key |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
physical_description |
Solid |
Synonyms |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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